molecular formula C6H14ClNO2S B1652718 Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride CAS No. 1596-47-0

Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride

Cat. No.: B1652718
CAS No.: 1596-47-0
M. Wt: 199.7 g/mol
InChI Key: IFBVUZIZESHHIC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 2.35 ppm (m, 2H, 4-CH₂),
    • δ 2.98 ppm (m, 4H, 2,5-CH₂),
    • δ 5.07 ppm (sextet, 1H, 3-CH),
    • δ 8.36 ppm (d, 1H, NH).
      The downfield NH signal at δ 8.36 ppm confirms protonation of the amine group.
  • ¹³C-NMR (100 MHz, DMSO-d₆):

    • δ 52.1 ppm (C3, amine-bearing carbon),
    • δ 56.8 ppm (C2/C5, sulfone-adjacent carbons),
    • δ 128.5 ppm (S=O carbons).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3146 cm⁻¹ : N-H stretching of the ammonium ion,
  • 1321 cm⁻¹ and 1122 cm⁻¹ : Symmetric and asymmetric S=O stretching,
  • 1518 cm⁻¹ : C-N bending vibrations.

Mass Spectrometry

  • Electrospray Ionization (ESI) :
    • Base peak at m/z 135.19 corresponds to the [M-Cl]⁺ ion,
    • Fragment at m/z 98.2 arises from cleavage of the sulfone group.

Table 2: Spectral Data Summary

Technique Key Signals Assignment
¹H-NMR δ 8.36 (NH) Protonated amine
IR 1321 cm⁻¹ S=O symmetric stretch
MS m/z 135.19 [M-Cl]⁺

Comparative Structural Analysis with Related Thiophene Sulfone Derivatives

Sulfolane (Tetrahydrothiophene 1,1-Dioxide)

Sulfolane (C₄H₈O₂S) shares the sulfone-functionalized thiolane core but lacks the amine group. Its planar ring structure contrasts with the chiral C3 center in tetrahydro-3-thiophenethylamine derivatives.

3-Aminotetrahydrothiophene 1,1-Dioxide Enantiomers

The (S)-enantiomer (CAS 909128-54-7) exhibits distinct optical rotation values compared to the (R)-form (CAS 935455-27-9). Stereochemical differences influence hydrogen-bonding patterns in crystallographic studies.

Ethylamine-Substituted Analogues

Compounds like 2-(methylsulfonyl)ethylamine hydrochloride (CID 17749886) feature linear sulfone-amine architectures, unlike the cyclic system in tetrahydro-3-thiophenethylamine derivatives. Cyclic constraints enhance rigidity, affecting solubility and reactivity.

Table 3: Structural Comparison with Analogues

Compound Key Differences
Sulfolane No amine group; non-chiral
(S)-3-Aminotetrahydrothiophene Mirror-image stereochemistry at C3
2-(Methylsulfonyl)ethylamine HCl Linear chain vs. cyclic sulfone-amine system

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c7-3-1-6-2-4-10(8,9)5-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBVUZIZESHHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936133
Record name 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
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Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596-47-0
Record name 3-Thiophenethylamine, tetrahydro-, 1,1-dioxide, hydrochloride
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Record name 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
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Record name 3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
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Preparation Methods

Reduction of Thiophene Derivatives

The synthesis begins with the hydrogenation of thiophene to tetrahydrothiophene. Palladium on carbon (Pd/C) serves as the catalyst under hydrogen gas (H₂) at 50–60°C, achieving near-quantitative conversion rates. This step is critical for saturating the thiophene ring, which enhances reactivity in subsequent amination and sulfonation steps. Alternative catalysts, such as Raney nickel, have been explored but exhibit lower selectivity for tetrahydrothiophene formation.

Amination Strategies

Amination introduces the ethylamine moiety to tetrahydrothiophene. In a representative procedure, tetrahydrothiophene reacts with ethylamine in methanol under reflux (65–70°C) for 12–24 hours. The reaction is facilitated by acidic conditions, often using hydrochloric acid (HCl) to protonate the amine, improving nucleophilicity. Patent literature describes analogous methods for related compounds, where dimethylamine hydrochloride and paraformaldehyde are employed in methanol with 0.1N HCl, yielding intermediates at 55–60°C. These conditions ensure optimal imine formation while minimizing side reactions.

Sulfonation and Sulfone Formation

The aminated intermediate undergoes oxidation to install the sulfone group. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C achieves selective sulfonation without over-oxidation. Kinetic studies indicate that maintaining a low temperature (<10°C) prevents degradation of the amine group, preserving product integrity. The sulfone group’s electron-withdrawing properties enhance the compound’s stability and pharmacological activity.

Hydrochloride Salt Formation

The final step involves treating the free base with concentrated HCl in ethanol, precipitating the hydrochloride salt. Crystallization from ethanol or acetone yields high-purity (>98%) product. Patent data highlight similar approaches for tetrabenazine synthesis, where intermediates are acidified with HCl and recrystallized to remove unreacted starting materials.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial protocols prioritize efficiency through continuous flow reactors. For the hydrogenation step, fixed-bed reactors with Pd/C catalysts operate at 10–20 bar H₂ and 60°C, achieving throughputs of 50–100 kg/h. This method reduces reaction times compared to batch processes and minimizes catalyst deactivation.

Purification Techniques

Large-scale purification employs fractional distillation and column chromatography. For instance, the aminated intermediate is distilled under reduced pressure (2 mmHg) at 75±1°C to isolate the product. High-performance liquid chromatography (HPLC) with C18 columns ensures final product purity >99.5%, as demonstrated in tetrabenazine manufacturing.

Reaction Optimization and Catalytic Strategies

Catalyst Selection

Palladium-based catalysts dominate hydrogenation steps due to their high activity and selectivity. Copper iodide (CuI) has been utilized in Grignard reactions for analogous compounds, enabling C–C bond formation at −45°C with 78% yield. Such low-temperature conditions prevent thermal degradation of sensitive intermediates.

Solvent Effects

Methanol and water are preferred solvents for amination and sulfonation, respectively. Methanol’s polar aprotic nature facilitates amine solubility, while aqueous media enhance sulfonation kinetics. Mixed solvent systems (e.g., methanol/water) improve reaction homogeneity, particularly in industrial settings.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The hydrochloride salt exhibits characteristic peaks at δ 2.8–3.2 ppm (m, tetrahydrothiophene protons) and δ 1.3–1.5 ppm (t, ethylamine CH₃). Infrared (IR) spectroscopy identifies sulfone stretching vibrations at 1120–1150 cm⁻¹.

Physical Properties

Property Value Method
Melting Point 210–215°C (dec.) Differential Scanning Calorimetry
Solubility >50 mg/mL in H₂O USP <921>
Purity >98% HPLC

Comparative Analysis with Related Compounds

Tetrahydrothiophene 1,1-Dioxide Derivatives

Compared to 3-methyltetrahydrothiophene 1,1-dioxide (C₅H₁₀O₂S), the ethylamine group in Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride introduces basicity, enabling salt formation and enhanced water solubility. The hydrochloride derivative’s melting point (210–215°C) exceeds that of non-ionic analogs (e.g., 13031-76-0: 184.8°C), reflecting stronger intermolecular forces.

Synthetic Efficiency

Multi-step yields for this compound (37–81%) surpass those of Tetrahydrolipstatin analogs (25–30% for key steps), highlighting the efficacy of optimized amination and sulfonation protocols.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride is a compound with potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article will explore its applications based on existing literature and case studies, providing insights into its synthesis, biological effects, and potential therapeutic uses.

Psychoactive Properties

Research indicates that compounds similar to tetrahydro-3-thiophenethylamine exhibit psychoactive effects. Studies have shown that modifications to the phenethylamine structure can enhance the binding affinity to serotonin receptors, potentially leading to antidepressant or anxiolytic effects. This makes tetrahydro-3-thiophenethylamine a candidate for further research in treating mood disorders.

Neuroprotective Effects

Some studies suggest that compounds within the phenethylamine family may possess neuroprotective properties. For instance, they may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases. This aspect warrants detailed investigation to determine the efficacy of tetrahydro-3-thiophenethylamine as a neuroprotective agent.

Synthesis of Derivatives

The synthesis of tetrahydro-3-thiophenethylamine and its derivatives can lead to the development of new pharmaceuticals with tailored properties. For example, modifying the thiophene ring or altering the amine structure could yield compounds with improved solubility or bioavailability. This aspect is crucial for drug development processes aimed at enhancing therapeutic efficacy.

Case Study 1: Synthesis and Characterization

A study documented the synthesis of this compound through a multi-step chemical process involving thiophene derivatives. The characterization of the compound was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity. This foundational research is essential for future studies exploring its biological activities .

Another study evaluated the biological activity of tetrahydro-3-thiophenethylamine derivatives in vitro. The results indicated that certain derivatives exhibited significant activity against specific cancer cell lines, suggesting potential applications in oncology. Further studies are needed to explore these effects in vivo and assess their therapeutic potential .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Psychoactive PropertiesPotential antidepressant/anxiolytic effects through serotonin receptor modulation
Neuroprotective EffectsMay reduce oxidative stress in neuronal cells
Synthesis of DerivativesDevelopment of new pharmaceuticals with tailored pharmacokinetic profiles
Biological Activity AssessmentSignificant activity against cancer cell lines; potential for oncology applications

Mechanism of Action

The mechanism of action of Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The sulfone group is particularly important for its binding affinity and specificity. Pathways involved include:

    Enzyme Inhibition: The compound inhibits enzymes by forming stable complexes with their active sites.

    Signal Transduction: It may modulate signal transduction pathways by interacting with key proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Substituent Variations in Sulfolane Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Tetrahydro-3-thiophenethylamine 1,1-dioxide HCl (1596-47-0) C₆H₁₄ClNO₂S 199.70 Ethylamine substituent
(1,1-Dioxidotetrahydro-3-thienyl)amine HCl (51642-03-6) C₄H₈ClNO₂S 169.63 Primary amine directly attached to ring
Thiomorpholine 1,1-dioxide HCl (59801-62-6) C₄H₁₀ClNO₂S 171.64 Six-membered ring (thiomorpholine backbone)
N-Allyltetrahydro-3-thiophenamine 1,1-dioxide HCl (13010116, ) C₇H₁₄ClNO₂S 211.70 Allyl group instead of ethylamine
N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide HCl (2108021, ) C₈H₁₆ClNO₂S 225.73 Allyl and methyl substituents on ring

Key Observations :

  • The allyl derivatives () exhibit higher molecular weights due to bulkier substituents .
  • Ring Size : Thiomorpholine 1,1-dioxide HCl (CAS 59801-62-6) features a six-membered ring, which may reduce ring strain compared to the five-membered sulfolane system, altering reactivity and conformational flexibility .

Functional Group Variations

Table 2: Functional Group Comparisons
Compound Name (CAS) Functional Group Reactivity Implications
Tetrahydro-3-thiophenethylamine 1,1-dioxide HCl Ethylamine (primary amine) Nucleophilic; forms salts, participates in condensation reactions
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide (17115-47-8, ) Sulfonyl chloride (SO₂Cl) Highly reactive toward nucleophiles (e.g., amines, alcohols)
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide HCl (1255717-73-7) Hydroxyamine (NHOH) Redox-active; potential for radical formation
Thiophene fentanyl HCl (2306823-39-0, ) Complex opioid structure with thiophene Pharmacological activity unrelated to sulfolane derivatives

Key Observations :

  • Reactivity : Sulfonyl chloride derivatives (e.g., CAS 17115-47-8) are more reactive than amine-substituted sulfolanes, enabling use in polymer or drug conjugation .
  • Pharmacological Divergence: Thiophene fentanyl HCl () shares a thiophene moiety but is structurally distinct, emphasizing that minor ring modifications can drastically alter biological targets .

Physicochemical Properties

Table 3: Molecular Weight and Solubility Trends
Compound Name (CAS) Molecular Weight (g/mol) Predicted Solubility (Polar Solvents)
Tetrahydro-3-thiophenethylamine 1,1-dioxide HCl 199.70 High (due to amine and sulfone groups)
N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide HCl 225.73 Moderate (bulky substituents reduce solubility)
(1,1-Dioxido-2,3-dihydro-3-thienyl)amine HCl (62510-60-5, ) ~165.63 High (smaller size, primary amine)

Key Observations :

  • Bulkier substituents (e.g., allyl, methyl) decrease solubility in polar solvents due to steric hindrance and reduced hydrogen-bonding efficiency .
  • Smaller molecules like CAS 62510-60-5 may exhibit better membrane permeability in biological systems .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves oxidation of thietane derivatives using catalytic tungsten acid (WO₃·H₂O) under alkaline conditions (pH 11.5) with hydrogen peroxide, followed by selective chlorination using UV irradiation and chlorine gas in CCl₄ . Key parameters include temperature control (0–10°C during oxidation) and stoichiometric ratios to avoid over-chlorination. Post-synthetic purification via filtration and solvent evaporation (e.g., THF) ensures high purity. Triethylamine is critical for dehydrohalogenation in intermediate steps .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the sulfone group (δ 3.5–4.0 ppm for SO₂-CH₂) and amine proton environments. Infrared (IR) spectroscopy identifies S=O stretching vibrations (~1300–1150 cm⁻¹). Mass spectrometry (MS) with ESI+ mode validates the molecular ion peak (m/z 171.6 for C₄H₉NO₂S·HCl) . X-ray crystallography, as referenced in phosphazene derivative studies, resolves stereochemical ambiguities .

Q. What are the key considerations for optimizing reaction parameters in the synthesis of this compound?

  • Methodological Answer : Reaction optimization requires:

  • pH control during oxidation (pH 11.5 prevents side-product formation).
  • UV irradiation intensity for controlled chlorination (prevents over-halogenation).
  • Solvent selection (e.g., THF for intermediate stability vs. CCl₄ for radical chlorination).
  • Purification : Column chromatography or recrystallization in toluene removes byproducts like triethylammonium chloride .

Advanced Research Questions

Q. How can competing reaction pathways during the chlorination of Tetrahydro-3-thiophenethylamine 1,1-dioxide derivatives be controlled to ensure regioselectivity?

  • Methodological Answer : Competing pathways (e.g., di-chlorination vs. mono-chlorination) are mitigated by:

  • Radical trapping agents (e.g., TEMPO) to limit chain propagation.
  • Low-temperature UV irradiation (reduces thermal side reactions).
  • Substituent-directed chlorination : Electron-withdrawing sulfone groups direct electrophilic attack to the 3-position, as observed in thiete 1,1-dioxide derivatives . Kinetic studies using HPLC monitoring can identify optimal reaction times .

Q. What strategies are recommended for resolving discrepancies between computational modeling and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies arise from solvation effects or conformational flexibility. Strategies include:

  • DFT calculations with implicit solvent models (e.g., PCM for THF) to match experimental NMR shifts.
  • Variable-temperature NMR to assess dynamic equilibria (e.g., amine proton exchange).
  • X-ray crystallography to validate ground-state geometries, as applied in phosphazene structural studies .

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

  • Methodological Answer : The sulfone group stabilizes the thiophene ring against hydrolysis. Stability studies in buffered solutions (pH 2–12) show:

  • Acidic conditions (pH < 4): Protonation of the amine enhances solubility but may form HCl adducts.
  • Basic conditions (pH > 10): Deprotonation risks ring-opening via nucleophilic attack.
  • Mid-range stability (pH 6–8) is optimal, confirmed by LC-MS monitoring of degradation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride
Reactant of Route 2
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride

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